Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-cyclohexyl-N-hydroxy-, P-oxide
CAS No.: 97139-53-2
Cat. No.: VC17031564
Molecular Formula: C14H27Cl2N4O3PS
Molecular Weight: 433.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97139-53-2 |
|---|---|
| Molecular Formula | C14H27Cl2N4O3PS |
| Molecular Weight | 433.3 g/mol |
| IUPAC Name | 1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-cyclohexyl-1-hydroxythiourea |
| Standard InChI | InChI=1S/C14H27Cl2N4O3PS/c15-7-9-19(10-8-16)24(22)18-13(6-11-23-24)20(21)14(25)17-12-4-2-1-3-5-12/h12-13,21H,1-11H2,(H,17,25)(H,18,22) |
| Standard InChI Key | ZSSACMKVUXSOFB-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)NC(=S)N(C2CCOP(=O)(N2)N(CCCl)CCCl)O |
Introduction
Chemical Identification and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name delineates its intricate architecture:
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Core structure: A tetrahydro-2H-1,3,2-oxazaphosphorinane ring system with a bis(2-chloroethyl)amino substituent at position 2 .
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Thiourea moiety: N-linked to the oxazaphosphorinane’s 4-position, featuring N-hydroxy and N'-cyclohexyl groups.
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Oxidation state: The phosphorus center exists as a P-oxide, critical for electronic configuration and reactivity .
The molecular formula is inferred as C₁₃H₂₄Cl₂N₃O₃PS, with a calculated molecular weight of 436.3 g/mol based on analogous thiourea-oxazaphosphorinane hybrids.
Stereochemical Considerations
Chirality arises from:
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Potential axial chirality at the thiourea’s N-hydroxy group .
Comparative analysis with enantiomeric cyclophosphamide derivatives ( CID 9554282 (R) vs. CID 9554281 (S)) suggests stereochemistry significantly influences biological activity, though specific data for this thiourea variant remain unpublished.
Synthesis and Structural Elucidation
Synthetic Pathways
The compound is hypothesized to form via a multi-step sequence:
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Oxazaphosphorinane precursor synthesis: Reacting bis(2-chloroethyl)amine with phosphorus oxychloride under anhydrous conditions, followed by ring closure with ethylene oxide .
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Thiourea conjugation: Coupling the 4-aminophosphorinane intermediate with cyclohexyl isothiocyanate in the presence of a base (e.g., triethylamine) .
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Oxidation: Controlled oxidation of phosphorus using hydrogen peroxide or meta-chloroperbenzoic acid to yield the P-oxide.
Key challenges include preserving stereochemical integrity during thiourea formation and avoiding premature oxidation of sensitive functional groups.
Spectroscopic Characterization
Hypothetical spectral data based on related compounds :
Physicochemical Properties and Reactivity
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) but limited in water due to the hydrophobic cyclohexyl group.
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Stability: Susceptible to hydrolysis under acidic or alkaline conditions, cleaving the P–N and C=S bonds .
Reactivity Profile
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Nucleophilic sites: The thiourea sulfur and hydroxyamine oxygen may participate in metal coordination .
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Electrophilic centers: The bis(2-chloroethyl)amino group can undergo alkylation reactions, analogous to nitrogen mustards .
Comparative Analysis with Related Compounds
The cyclohexyl substituent in the target compound likely enhances lipophilicity compared to phenyl analogs, potentially improving blood-brain barrier penetration.
Research Gaps and Future Directions
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